molecular formula C18H15NO B11987084 Naphthalen-2-amine, N-(4-methoxybenzylidene)-

Naphthalen-2-amine, N-(4-methoxybenzylidene)-

Cat. No.: B11987084
M. Wt: 261.3 g/mol
InChI Key: ZKRQVKVNBHYPNW-UHFFFAOYSA-N
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Description

Naphthalen-2-amine, N-(4-methoxybenzylidene)- is a Schiff base derived from the condensation of naphthalen-2-amine and 4-methoxybenzaldehyde. Schiff bases (azomethines) are characterized by their imine (-C=N-) linkage, which imparts unique electronic and structural properties. The methoxy group at the para position of the benzylidene moiety enhances electron donation, influencing reactivity and stability. This compound is structurally related to other aromatic imines but distinguishes itself through the naphthalene backbone and substitution pattern .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine typically involves the condensation reaction between 4-methoxybenzaldehyde and 2-naphthylamine. The reaction is usually carried out in an ethanol solvent under reflux conditions. The reaction mixture is heated to facilitate the formation of the Schiff base, and the product is then isolated by filtration and recrystallization from ethanol to obtain pure N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine .

Industrial Production Methods

While specific industrial production methods for N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to maximize yield and purity. Industrial production may also involve continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

2.1. Hydrolysis

The Schiff base can undergo acidic or basic hydrolysis to regenerate the parent amine and aldehyde:

Naphthalen-2-amine+4-methoxybenzaldehydeSchiff base+H2O\text{Naphthalen-2-amine} + \text{4-methoxybenzaldehyde} \rightleftharpoons \text{Schiff base} + \text{H}_2\text{O}

This reversibility is common in imine chemistry and may influence stability in aqueous environments .

2.2. Cross-Coupling Reactions

Derivatives of naphthalen-2-amine, such as boronic acid esters, participate in Suzuki couplings to form substituted naphthalenes . While the benzylidene group in the target compound may sterically hinder such reactions, analogous systems demonstrate:

  • Reagents : Palladium catalysts, bases (e.g., NaHCO₃), and boronic acids .

  • Products : Functionalized naphthalenes with aryl, alkoxy, or electron-withdrawing groups .

2.3. Cycloaddition Reactions

The compound may participate in Diels-Alder reactions if the benzylidene group enables conjugation for diene-like reactivity. For example:

  • Arynes or dienophiles : Reactants like o-silylaryl triflates could facilitate [4+2] cycloadditions, forming multisubstituted naphthalenes .

  • Key Factor : Electron-withdrawing groups (e.g., nitro) on the dienophile enhance reaction feasibility .

Reactivity Influenced by Functional Groups

The 4-methoxybenzylidene moiety and naphthalene ring confer distinct reactivity:

  • Electron-Donating Methoxy Groups

    • Effect : Direct substitution on the naphthalene or phenyl rings, favoring electrophilic aromatic substitution (EAS) .

    • Example : Bromination or nitration at positions adjacent to methoxy groups .

  • Imine Stability

    • Thermal Stability : The Schiff base may undergo tautomerization or rearrangement under heat, as observed in analogous systems .

    • Water Sensitivity : Hydrolysis under acidic/basic conditions can regenerate the amine and aldehyde .

Research Findings and Challenges

  • Regioselectivity : Electrophilic cyclization reactions (e.g., 6-endo-dig) favor specific positions on the naphthalene ring, influenced by directing groups .

  • Stability : Imine derivatives like the benzylidene group may require stabilization (e.g., via electron-withdrawing substituents) to prevent hydrolysis .

  • Functionalization : Cross-coupling and cycloaddition methods enable diversification of substituents, enhancing biological or material properties .

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of Naphthalen-2-amine, N-(4-methoxybenzylidene)- in targeting cancer cells. Research indicates that compounds with naphthalene structures can interact with G-quadruplexes, which are nucleic acid structures implicated in cancer progression.

  • G-Quadruplex Targeting :
    • Naphthalene diimides, structurally related compounds, have shown significant anticancer activity by selectively binding to G-quadruplexes. This interaction can disrupt cancer cell proliferation pathways, making them promising candidates for anticancer therapies .
  • Structure-Activity Relationship Studies :
    • A systematic analysis of naphthalene derivatives revealed that modifications on the naphthalene core can enhance their anticancer efficacy. The selectivity of these compounds towards cancer cells over normal cells was quantitatively evaluated, indicating a favorable therapeutic index .
  • Case Studies :
    • In vitro studies demonstrated that certain naphthalene derivatives exhibited lower IC50 values against various cancer cell lines (e.g., MDA-MB321, HT-29), suggesting potent anticancer properties .

Antimicrobial Activity

Naphthalen-2-amine, N-(4-methoxybenzylidene)- has also been investigated for its antimicrobial properties.

  • Synthesis of Analogues :
    • A study synthesized several naphthylamine analogs incorporating azetidin-2-one and thiazolidin-4-one moieties. Among these analogs, some displayed broad-spectrum antimicrobial activity comparable to standard antibiotics like ampicillin and amphotericin B .
  • Mechanism of Action :
    • The antimicrobial activity is believed to stem from the ability of these compounds to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
  • Case Studies :
    • Specific analogs demonstrated significant inhibition zones against various bacterial strains, indicating their potential as new antimicrobial agents .

Mechanism of Action

The mechanism of action of N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine involves its interaction with specific molecular targets and pathways. As a Schiff base, it can coordinate with metal ions, forming stable complexes that can inhibit enzyme activity by blocking the active sites. Additionally, its structural features allow it to interact with cellular membranes, disrupting their integrity and leading to antimicrobial effects .

Comparison with Similar Compounds

Structural Features

  • Configuration : Schiff bases typically adopt an E-configuration around the C=N bond, as confirmed for N-(4-Methoxybenzylidene)-N'-(2-pyridyl)hydrazine (). This configuration is expected for the target compound.
  • Spectroscopic Data :
    • FTIR spectra of similar compounds show peaks for aromatic C-H (3050–2962 cm⁻¹), aliphatic C-H (2880 cm⁻¹), and imine stretching (1621–1684 cm⁻¹) ().
    • The naphthalene backbone likely introduces additional aromatic stretching modes (e.g., 1507–1573 cm⁻¹) compared to benzene-based analogs.

Physicochemical Properties

Melting Points and Stability

  • (E)-N-(4-Methoxybenzylidene)benzenamine has a melting point of 50°C (). The target compound may exhibit higher melting points due to increased molecular rigidity from the naphthalene ring.
  • Stability : Electron-donating groups like methoxy enhance stability against hydrolysis compared to electron-withdrawing substituents (e.g., nitro or chloro in ).

Electronic Properties

  • The methoxy group donates electrons via resonance, increasing electron density on the imine nitrogen. This contrasts with derivatives like N-(4-nitrobenzylidene)-naphthalen-1-yl-amine (), where nitro groups withdraw electrons, reducing basicity and altering reactivity.

Catalysis and Coordination Chemistry

  • Copper(II) complexes of (E)-N-(4-methoxybenzylidene)naphthalene-1-amine () demonstrate catecholase activity, with catalytic efficiency influenced by ligand structure. The 2-amine isomer may offer distinct coordination geometries due to steric differences.

Materials Science

  • Photoluminescence: N-(4-methoxybenzylidene)-4-ethoxybenzenamine in nanocomposites shifts ZnO photoluminescence to 418 nm (blue light) (). The target compound’s extended conjugation via naphthalene could further tune emission wavelengths.
  • Semiconductor Applications : Linearly extended thiazinium salts () and pyrimidine/pyrazine derivatives () highlight the role of aromatic amines in organic electronics. The methoxy group in the target compound may modulate charge transport properties.

Comparative Data Table

Property/Compound Naphthalen-2-amine, N-(4-methoxybenzylidene)- (E)-N-(4-Methoxybenzylidene)benzenamine () (4-Methoxy-benzylidene)-naphthalen-1-yl-amine ()
Backbone Naphthalene Benzene Naphthalene (1-position)
Melting Point Not reported 50°C Not reported
FTIR Imine Stretch ~1620–1680 cm⁻¹ (expected) 1621–1684 cm⁻¹ Similar to target compound
Electron Effects Electron-donating (methoxy) Electron-donating (methoxy) Electron-donating (methoxy)
Application Potential Photoluminescence, catalysis Green synthesis, model compound Catalysis, materials

Biological Activity

Naphthalen-2-amine, N-(4-methoxybenzylidene)-, also known as N-[(E)-(4-Methoxyphenyl)methylidene]-2-naphthalenamine, is a Schiff base compound that has garnered attention in medicinal chemistry due to its promising biological activities. This article provides a comprehensive overview of its biological activity, synthesis methods, and potential applications based on diverse research findings.

Chemical Structure and Synthesis

The compound features a naphthalene ring linked to a methoxybenzylidene group, which enhances its solubility and reactivity. The synthesis generally involves the condensation of naphthalen-2-amine with 4-methoxybenzaldehyde under mild conditions, typically using ethanol or methanol as solvents. The reaction can be represented as follows:

Naphthalen 2 amine+4 methoxybenzaldehydeNaphthalen 2 amine N 4 methoxybenzylidene +H2O\text{Naphthalen 2 amine}+\text{4 methoxybenzaldehyde}\rightarrow \text{Naphthalen 2 amine N 4 methoxybenzylidene }+\text{H}_2\text{O}

This process highlights the formation of an imine bond characteristic of Schiff bases, which is crucial for their biological activity.

Anticancer Properties

Research indicates that Naphthalen-2-amine, N-(4-methoxybenzylidene)- exhibits significant anticancer properties. In vitro studies have demonstrated its ability to inhibit the proliferation of various cancer cell lines, including MCF-7 breast cancer cells. For instance, a study reported that treatment with this compound resulted in increased apoptosis in a dose-dependent manner:

Concentration (μM)% Apoptotic Cells
09.01
228.7
434.9
647.7
858.12

The mechanism appears to involve interference with cellular proliferation pathways and potential disruption of DNA replication processes .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial effects. Studies suggest that it possesses significant activity against various bacterial strains, making it a candidate for developing new therapeutic agents to combat microbial resistance.

Analgesic Effects

Emerging evidence suggests potential analgesic properties as well. Derivatives of Naphthalen-2-amine, N-(4-methoxybenzylidene)- have been explored for their ability to alleviate pain, although further studies are needed to elucidate the exact mechanisms involved.

The biological activity of Naphthalen-2-amine, N-(4-methoxybenzylidene)- can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound may act as an inhibitor by blocking active sites on enzymes due to its structural features.
  • DNA Interaction : Studies indicate potential binding with DNA, leading to disruptions in replication and transcription processes.
  • Cell Membrane Disruption : Its lipophilicity allows it to interact with cellular membranes, contributing to antimicrobial effects.

Case Studies

Several case studies highlight the biological efficacy of this compound:

  • In Vitro Antiproliferative Study : A study evaluated the antiproliferative effects on MCF-7 cells and found IC50 values ranging from 10–33 nM for structurally similar compounds, indicating potential for further development in cancer therapy .
  • Molecular Docking Simulations : Computational studies have shown that Naphthalen-2-amine, N-(4-methoxybenzylidene)- can effectively bind to protein targets involved in cancer progression, suggesting a rational basis for its anticancer activity .

Q & A

Basic Research Questions

Q. What spectroscopic techniques are critical for characterizing N-(4-methoxybenzylidene)-naphthalen-2-amine and validating its structure?

  • Methodological Answer :

  • Infrared (IR) Spectroscopy : Identify the C=N stretching vibration (~1603 cm⁻¹) and aromatic C=C bonds (1512–1568 cm⁻¹) .
  • Nuclear Magnetic Resonance (NMR) : Use 1H^1H and 13C^{13}C NMR to resolve aromatic protons, methoxy groups, and imine protons. For example, methoxy protons typically appear as singlets at ~3.8 ppm, while aromatic protons range between 6.5–8.5 ppm depending on substitution patterns .
  • X-ray Crystallography : Resolve crystal packing and bond angles. Structural parameters like the dihedral angle between naphthalene and benzylidene moieties can be determined (e.g., ~20° deviation from coplanarity in related compounds) .

Q. What safety protocols are essential for handling this compound in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear N95 masks, nitrile gloves, and safety goggles to prevent inhalation, skin contact, and eye exposure .
  • Ventilation : Use fume hoods during synthesis or handling to avoid respiratory irritation .
  • Spill Management : Absorb spills with inert materials (e.g., vermiculite) and dispose as hazardous waste . Chronic exposure risks include methaemoglobinaemia, necessitating regular blood monitoring for lab personnel .

Q. How is X-ray crystallography applied to resolve the molecular structure of this Schiff base?

  • Methodological Answer :

  • Crystal Growth : Recrystallize from ethanol or DCM to obtain single crystals .
  • Data Collection : Use Cu-Kα radiation (λ = 1.5418 Å) at 298 K. Refinement with SHELX-90 software ensures accuracy in bond lengths (e.g., C=N: ~1.28 Å) and angles .
  • Phase Annealing : Employ direct methods with negative quartet relations to resolve phase problems in larger structures .

Q. What synthetic routes are commonly used to prepare N-(4-methoxybenzylidene)-naphthalen-2-amine?

  • Methodological Answer :

  • Condensation Reaction : React naphthalen-2-amine with 4-methoxybenzaldehyde in ethanol under reflux (12–24 hrs) with catalytic acetic acid. Monitor completion via TLC (Rf ~0.5 in hexane:EtOAc 7:3) .
  • Electron-Transfer Synthesis : For derivatives, use intramolecular arylation of N-(2-halobenzyl)arylamines under photostimulation (e.g., 98% yield for analogous benzo[a]phenanthridine synthesis) .

Advanced Research Questions

Q. How can computational methods like DFT optimize the design of N-(4-methoxybenzylidene)-naphthalen-2-amine derivatives for perovskite solar cells (PSCs)?

  • Methodological Answer :

  • Frontier Orbital Analysis : Calculate HOMO/LUMO energies (e.g., HOMO ≈ -5.2 eV) to assess hole-injection capabilities. Use Gaussian09 with B3LYP/6-31G(d) basis set .
  • Hole Mobility : Apply Marcus theory to estimate reorganization energy (λ ≈ 0.25 eV) and charge-transfer integrals (J ≈ 50 meV) for derivatives with fused aromatic π-bridges (e.g., pyrene vs. naphthalene cores) .
  • Validation : Compare computational results with experimental PCEs (e.g., 15.91% for CP1-based PSCs vs. 14.78% for H101) .

Q. How can researchers address contradictions in reported synthetic yields of Schiff base derivatives?

  • Methodological Answer :

  • Parameter Optimization : Screen solvents (e.g., ethanol vs. DMF), catalysts (e.g., p-TsOH vs. ZnCl₂), and reaction times (6–48 hrs) to identify yield-limiting factors .
  • Byproduct Analysis : Use LC-MS to detect intermediates (e.g., unreacted aldehyde) or hydrolysis products. Adjust stoichiometry (amine:aldehyde = 1:1.2) to favor imine formation .

Q. What role do π-bridge units play in enhancing hole-transport properties of N-(4-methoxybenzylidene)-naphthalen-2-amine-based materials?

  • Methodological Answer :

  • Extended Conjugation : Incorporate fused aromatic bridges (e.g., pyrene) to reduce bandgap (ΔE ≈ 2.1 eV) and improve charge delocalization .
  • Morphology Control : Spin-coat HTM films (2000 rpm, 30 sec) to achieve smooth surfaces (RMS roughness < 5 nm), critical for reducing recombination losses in PSCs .

Q. What advanced analytical approaches validate purity and structural integrity in novel applications (e.g., liquid crystals)?

  • Methodological Answer :

  • HPLC-PDA : Use C18 columns (MeCN:H₂O 70:30) with diode-array detection (λ = 254 nm) to quantify impurities (<0.5%) .
  • TOF-SIMS : Map molecular ions (m/z 267.16 for [M+H]⁺) to confirm homogeneity in thin-film devices .
  • DSC/TGA : Characterize phase transitions (e.g., melting point ~146°C) and thermal stability (decomposition >250°C) for liquid crystal applications .

Properties

Molecular Formula

C18H15NO

Molecular Weight

261.3 g/mol

IUPAC Name

1-(4-methoxyphenyl)-N-naphthalen-2-ylmethanimine

InChI

InChI=1S/C18H15NO/c1-20-18-10-6-14(7-11-18)13-19-17-9-8-15-4-2-3-5-16(15)12-17/h2-13H,1H3

InChI Key

ZKRQVKVNBHYPNW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)C=NC2=CC3=CC=CC=C3C=C2

Origin of Product

United States

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